tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Overview
Description
The compound is a derivative of [1,2,3]triazolo[4,5-b]pyridine . The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the search for biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as imidazole derivatives, are synthesized using glyoxal and ammonia .Molecular Structure Analysis
The compound likely contains a [1,2,3]triazolo[4,5-b]pyridine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine .Scientific Research Applications
Synthesis of Ethyl 1-Aryl-5-Formyl-1H-1,2,3-Triazole-4-Carboxylates : A study by Pokhodylo, Shyyka, and Obushak (2018) developed a method for selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates. These aldehydes were found to be reactive in several condensation reactions, indicating their potential utility in the synthesis of complex organic compounds (Pokhodylo, Shyyka, & Obushak, 2018).
Reactivity of Ethyl 7-Amino-3-tert-Butyl-4-Thioxo-4,6-Dihydropyrazolo[5,1-c][1,2,4]triazine-8-Carboxylate : Mironovich, Kostina, and Bozhok (2012) studied the treatment of a related compound with P2S5 in pyridine, leading to acylation, decarboxylation, and hydrazinolysis. This research highlights the versatility of these compounds in chemical reactions (Mironovich, Kostina, & Bozhok, 2012).
Synthesis of New Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines : Ivanov, Mironovich, Rodinovskaya, and Shestopalov (2017) synthesized ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, developing new methods for diazotization and decarboxylation. This study contributes to the understanding of the synthesis and functionalization of triazine derivatives (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Synthesis and Characterization of Thieno[2,3-c]pyridine Derivatives : Çolak, Karayel, Buldurun, and Turan (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, providing insights into the molecular structure and potential applications in material science (Çolak, Karayel, Buldurun, & Turan, 2021).
Antimicrobial Evaluation of Novel Pyrido[1',2'2,3][1,2,4]triazolo[1,5-c]quinazolines
: El‐Kazak and Ibrahim (2013) synthesized and evaluated the antimicrobial activity of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, indicating the potential pharmaceutical applications of these compounds (El‐Kazak & Ibrahim, 2013).
properties
IUPAC Name |
tert-butyl 1-ethyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-5-16-10-6-7-15(8-9(10)13-14-16)11(17)18-12(2,3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBXMGOMJLSNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CN(CC2)C(=O)OC(C)(C)C)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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